![molecular formula C26H23N3O3 B2485816 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-37-2](/img/structure/B2485816.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions that carefully introduce functional groups to the core structure. One practical approach for synthesizing similar compounds involves starting from readily available materials such as dimethoxynaphthalene and proceeding through lithiation, cyclization, and reduction steps to build the complex quinoline scaffold (Bänziger et al., 2000). Microwave-assisted synthesis has been noted for enhancing reaction rates and improving yields for related pyrazolo[3,4‐b]quinolines, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines is characterized by a fused ring system that combines quinoline with a pyrazole moiety. The detailed crystallographic analysis reveals intricate details about bond lengths, angles, and the overall three-dimensional conformation of these molecules. Studies like those conducted by Baumer et al. (2004) provide insight into the molecular arrangement and interactions, such as hydrogen bonding patterns, that influence the stability and reactivity of these compounds (Baumer et al., 2004).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be harnessed in synthetic chemistry to create novel derivatives with potential biological activity. For instance, reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes lead to hydrazones and pyrazoloquinolines, highlighting the versatility of these compounds in organic synthesis (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinolines, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Techniques like X-ray crystallography and spectroscopy provide valuable data on these aspects. Research into related compounds has shown the influence of substituents on these physical properties, offering a pathway to tailor these molecules for specific uses (Gondek et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-c]quinolines, such as acidity, basicity, photoluminescence, and electroluminescence, are determined by their molecular structure and electronic configuration. Studies on methoxy and carboethoxy derivatives have explored their luminescent properties, demonstrating potential applications in organic electronics and photonics (Gondek et al., 2008).
properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-5-9-18(10-6-16)29-26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28-29)17-7-11-19(30-2)12-8-17/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIWCKMFGEZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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